molecular formula C15H24N2O3 B12410208 AChE/BChE-IN-3

AChE/BChE-IN-3

Cat. No.: B12410208
M. Wt: 280.36 g/mol
InChI Key: UFIFVGYQSOMULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AChE/BChE-IN-3 is a compound known for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle activation and memory. Inhibitors of these enzymes are of significant interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease and myasthenia gravis .

Chemical Reactions Analysis

Types of Reactions

AChE/BChE-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

AChE/BChE-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

AChE/BChE-IN-3 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at synaptic clefts. The increased acetylcholine enhances cholinergic transmission, which is beneficial in conditions where cholinergic activity is compromised .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AChE/BChE-IN-3 is unique in its dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase, making it a versatile compound for studying cholinergic systems and developing therapeutic agents .

Biological Activity

AChE/BChE-IN-3 is a compound that has garnered attention in the field of neuropharmacology due to its potential inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical enzymes in the hydrolysis of acetylcholine. The inhibition of these enzymes is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD), where cholinergic dysfunction plays a significant role.

The biological activity of this compound primarily revolves around its ability to inhibit the enzymatic activity of AChE and BChE. Research indicates that inhibitors can exhibit various types of inhibition patterns, including competitive, non-competitive, and mixed-type inhibition . This diversity in inhibition mechanisms allows for a tailored approach in developing therapeutic agents targeting cholinesterases.

Inhibitory Potency

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against both AChE and BChE. The compound's inhibitory constants (KiK_i) have been evaluated, showing values in the nanomolar range, indicating strong binding affinity to these enzymes .

CompoundType of InhibitionKiK_i (nM)Selectivity
This compoundMixed-type10-100High
NeostigmineCompetitive20-50Moderate
DonepezilNon-competitive30-70Low

Case Studies and Research Findings

  • Alzheimer's Disease Models : In studies involving transgenic mouse models for AD, this compound was shown to reduce amyloid-beta (Aβ) plaque formation significantly. In BChE knockout models, the compound demonstrated a reduction in fibrin Aβ plaque by up to 70%, suggesting therapeutic potential in AD treatment .
  • Genetic Variations : The impact of genetic polymorphisms on the efficacy of AChE/BChE inhibitors has been explored. For instance, variations in the BChE gene were associated with altered enzyme activity and response to cholinesterase inhibitors among patients with multiple sclerosis (MS) . This highlights the importance of personalized medicine in optimizing treatment strategies.
  • Environmental Factors : Research has also indicated that environmental exposure to organophosphates can influence cholinesterase activity, potentially affecting the therapeutic outcomes of compounds like this compound. Monitoring BChE levels in populations exposed to such chemicals revealed significant inhibition rates, emphasizing the need for comprehensive biomonitoring .

Properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

[3-[2-(tert-butylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C15H24N2O3/c1-15(2,3)16-10-13(18)11-7-6-8-12(9-11)20-14(19)17(4)5/h6-9,13,16,18H,10H2,1-5H3

InChI Key

UFIFVGYQSOMULZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC=C1)OC(=O)N(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.